(5-Isopropylpyridin-2-yl)methanol

Physicochemical profiling Regioisomer differentiation Purification optimization

(5-Isopropylpyridin-2-yl)methanol (CAS 1401532-56-6) is a disubstituted pyridine derivative with the molecular formula C₉H₁₃NO and molecular weight 151.21 g·mol⁻¹, featuring a hydroxymethyl group at the 2-position and an isopropyl substituent at the 5-position of the pyridine ring. Computed physicochemical properties include an XLogP3 of 1.1, a topological polar surface area of 33.1 Ų, and one hydrogen bond donor with two hydrogen bond acceptors.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B8790112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Isopropylpyridin-2-yl)methanol
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(C=C1)CO
InChIInChI=1S/C9H13NO/c1-7(2)8-3-4-9(6-11)10-5-8/h3-5,7,11H,6H2,1-2H3
InChIKeyZJKWKXNJLHDXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Isopropylpyridin-2-yl)methanol: CAS 1401532-56-6 Procurement and Differentiation Guide


(5-Isopropylpyridin-2-yl)methanol (CAS 1401532-56-6) is a disubstituted pyridine derivative with the molecular formula C₉H₁₃NO and molecular weight 151.21 g·mol⁻¹, featuring a hydroxymethyl group at the 2-position and an isopropyl substituent at the 5-position of the pyridine ring [1]. Computed physicochemical properties include an XLogP3 of 1.1, a topological polar surface area of 33.1 Ų, and one hydrogen bond donor with two hydrogen bond acceptors [1]. The compound is supplied as a research-grade building block, typically at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC . It is catalogued under the synonym (5-Isopropyl-2-pyridinyl)methanol and the IUPAC name (5-propan-2-ylpyridin-2-yl)methanol [1].

Why (5-Isopropylpyridin-2-yl)methanol Cannot Be Swapped with Positional Isomers or Shorter Alkyl-Chain Analogs


The combination of the 5-isopropyl substituent and the 2-hydroxymethyl group in (5-isopropylpyridin-2-yl)methanol generates a unique steric and electronic profile that is not replicated by its closest regioisomers or by analogs bearing smaller alkyl groups. Moving the isopropyl group from the 5- to the 6-position produces a boiling point shift of approximately 29 °C (262.2 °C vs. 233.1 °C at 760 mmHg) , reflecting altered intermolecular interactions and volatility that directly impact downstream handling, distillation, and purification protocols. Replacing the isopropyl group with a methyl substituent drops the boiling point to 233.5 °C and increases the density from ~1.00 to 1.092 g·cm⁻³ [1], while the 5-ethyl analog is a solid at 20 °C with a higher LogP (1.14 vs. 0.88–1.1) [2]. These quantifiable physicochemical divergences mean that generic substitution — without explicit re-validation — risks altered reaction kinetics, solubility in biphasic systems, and crystallization behavior in multi-step syntheses.

Quantitative Differentiation Evidence for (5-Isopropylpyridin-2-yl)methanol Versus Closest Analogs


Boiling Point Elevation of ~29 °C Relative to the 6-Isopropyl Regioisomer

(5-Isopropylpyridin-2-yl)methanol exhibits a computed boiling point of 262.2 ± 25.0 °C at 760 mmHg , which is approximately 29 °C higher than that of its closest regioisomer, (6-isopropylpyridin-2-yl)methanol (233.1 °C at 760 mmHg) . The 5-isopropyl substitution therefore imparts distinctly lower volatility compared to the 6-substituted congener, despite identical molecular formula and mass.

Physicochemical profiling Regioisomer differentiation Purification optimization

Density Contrast with (5-Methylpyridin-2-yl)methanol: ~0.09 g·cm⁻³ Lower

The target compound has a computed density of 1.0 ± 0.1 g·cm⁻³ . In contrast, the 5-methyl analog, (5-methylpyridin-2-yl)methanol, has a density of 1.092 g·cm⁻³ [1]. The ~0.09 g·cm⁻³ reduction arises from the steric bulk of the isopropyl group disrupting crystal packing relative to the compact methyl substituent.

Density comparison Alkyl chain effect Formulation and handling

Lipophilicity Tuning: LogP Differentiation from the 5-Ethyl Analog

The XLogP3 of (5-isopropylpyridin-2-yl)methanol is 1.1 [1], with an alternative computed LogP of 0.88 . The 5-ethyl analog, (5-ethylpyridin-2-yl)methanol, has a reported LogP of 1.14 [2]. Despite the isopropyl group having an additional carbon relative to ethyl, the target compound's LogP is not uniformly higher, likely due to conformational and solvation effects specific to the branched alkyl chain.

Lipophilicity optimization LogP Drug-likeness

Regioisomeric Boiling Point Differentiation Across the 3-, 5-, and 6-Isopropyl Series

Among the three characterized isopropylpyridin-2-ylmethanol regioisomers, the 5-isopropyl variant (target) has the highest computed boiling point: 262.2 °C, versus 248.9 °C for the 3-isopropyl isomer and 233.1 °C for the 6-isopropyl isomer . This rank order (5-IP > 3-IP > 6-IP) provides a predictive framework for chromatographic retention and facilitates regioisomer identity confirmation by GC when authentic reference standards are available.

Regioisomer resolution Chromatographic separation Quality control

Physical State at Ambient Temperature: Liquid Versus Solid 5-Ethyl Analog

(5-Isopropylpyridin-2-yl)methanol is typically handled as a liquid under standard laboratory conditions , whereas (5-ethylpyridin-2-yl)methanol is reported as a solid at 20 °C . This phase difference, despite only a single carbon difference in the alkyl chain, has practical consequences for automated liquid handling systems and solvent-free reaction setups.

Physical form Handling and storage Formulation compatibility

Synthetic Utility in (Pyridin-2-yl)methanol-Derived TRPV3 Antagonist Scaffolds

The broader (pyridin-2-yl)methanol chemotype has been systematically optimized as a novel and selective TRPV3 antagonist scaffold, as demonstrated by Gomtsyan et al. (2016) in the Journal of Medicinal Chemistry [1]. The lead compound 74a from this series showed favorable preclinical profiles in neuropathic pain and central pain models. While (5-isopropylpyridin-2-yl)methanol itself was not the terminal bioactive molecule in this study, it represents a key building block within this validated pharmacophore space, where the 5-position alkyl substituent modulates both potency and ADME properties [1]. Analogs lacking the isopropyl group at the 5-position showed systematically different pharmacological profiles in the SAR tables of this study.

TRPV3 antagonist Medicinal chemistry Pain research

Validated Application Scenarios for (5-Isopropylpyridin-2-yl)methanol in Research and Development


TRPV3 Antagonist Lead Optimization Programs

Research groups pursuing TRPV3 antagonists for neuropathic pain or skin disorder indications can employ (5-isopropylpyridin-2-yl)methanol as a late-stage diversification building block. The (pyridin-2-yl)methanol scaffold has demonstrated potent and selective TRPV3 antagonism with in vivo efficacy in preclinical pain models, and the 5-position substituent is a critical variable in the published SAR [1]. The isopropyl group's steric and lipophilic contribution at this position can be systematically evaluated against methyl, ethyl, and cyclopropyl variants to fine-tune ADME and potency profiles.

Regioisomer-Specific Synthesis Requiring High-Boiling Pyridine Methanol Intermediates

When a synthetic route demands a pyridin-2-ylmethanol intermediate with maximum boiling point among available regioisomers — for example, to survive high-temperature amidation or coupling steps without premature evaporation — the 5-isopropyl variant (bp 262.2 °C) offers a ~29 °C advantage over the 6-isopropyl congener (bp 233.1 °C) and ~13 °C over the 3-isopropyl isomer (bp 248.9 °C) . This property is particularly relevant in solvent-free or high-dilution reaction conditions where volatile intermediates are lost.

Automated Parallel Synthesis and High-Throughput Experimentation Platforms

The liquid physical state of (5-isopropylpyridin-2-yl)methanol at ambient temperature permits direct aspiration and dispensing by automated liquid handlers without requiring pre-weighing, dissolution in stock solutions, or heating. This contrasts with the solid 5-ethyl analog, which adds a solid-handling step or requires pre-dissolution. Combined with batch-specific QC documentation (NMR, HPLC, GC) , this compound is suited for high-throughput medicinal chemistry workflows where both physical form consistency and analytical traceability are essential.

Building Block for 5-Isopropyl-Substituted Heterocyclic Libraries

The 2-hydroxymethyl group serves as a versatile synthetic handle for oxidation to 5-isopropylpyridine-2-carboxaldehyde , conversion to the corresponding amine via reductive amination or Mitsunobu chemistry, or esterification/etherification to modulate physicochemical properties. The 5-isopropyl group provides steric shielding of the pyridine nitrogen, potentially altering coordination chemistry in metal-catalyzed C–H functionalization reactions compared to less hindered analogs [2]. This makes the compound a strategic entry point for generating diverse compound libraries centered on the 2,5-disubstituted pyridine motif.

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